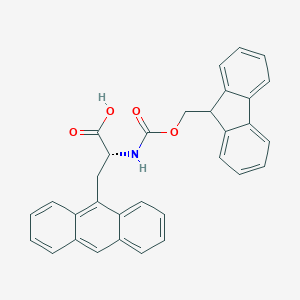

Fmoc-3-(9-anthryl)-D-alanine

Beschreibung

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Material Science

While the 22 proteinogenic amino acids are the fundamental building blocks of proteins encoded by the genetic code, a vast number of non-proteinogenic amino acids (NPAAs) also exist. wikipedia.orgomicsonline.org These can be naturally occurring or synthetically produced. wikipedia.org NPAAs are of great interest in chemical biology and material science because they can be used to introduce novel chemical and physical properties into peptides and other molecular structures. nih.gov

In chemical biology, incorporating NPAAs into peptides can lead to compounds with enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and novel biological activities. nih.gov This makes them valuable in drug discovery and for creating probes to study biological processes. nih.govnih.gov For instance, some NPAAs are integral components of antibiotics and toxins. nih.gov

In material science, the unique side chains of NPAAs can be exploited to control the self-assembly of molecules, leading to the formation of new materials with tailored properties. These can include hydrogels, organic electronic devices, and specialized sensors. The incorporation of specific functional groups through NPAAs allows for precise tuning of a material's electronic, optical, and mechanical characteristics.

Rationale for Utilizing the Anthracene (B1667546) Moiety in Molecular Design

The anthracene moiety, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is incorporated into molecular designs for several strategic reasons, primarily related to its unique electronic and photophysical properties. frontiersin.org Its rigid, planar structure and extensive π-conjugated system are key to its utility. frontiersin.org

One of the most significant applications of anthracene is in the development of fluorescent probes. chemimpex.comrroij.com Anthracene and its derivatives are known to exhibit strong fluorescence, which can be quenched or enhanced by their local environment or by binding to specific molecules. rroij.com This makes them excellent candidates for creating sensors that can detect metal cations, protons, or other analytes. rroij.com In the context of Fmoc-3-(9-anthryl)-D-alanine, the anthracene group acts as a built-in fluorescent label, allowing researchers to track the location and interactions of peptides containing this amino acid. chemimpex.comchemimpex.com

In material science, the anthracene group is valued for its charge-transport properties and its ability to participate in π-π stacking interactions. These interactions can drive the self-assembly of molecules into well-ordered structures, which is crucial for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells. chemimpex.comdiva-portal.orgkoreascience.kr The introduction of an anthracene moiety can also influence the planarity and absorption spectra of molecules, which is beneficial for applications in dye-sensitized solar cells. diva-portal.org Furthermore, anthracene derivatives have been explored for their ability to cleave DNA and proteins upon photoirradiation, opening up possibilities for phototherapeutic agents. tandfonline.com

Historical Context and Evolution of Anthracene-Modified Amino Acids in Research

The development of anthracene-modified amino acids is an extension of the broader field of non-proteinogenic amino acid synthesis and the quest for molecular probes and functional building blocks. The unique photophysical properties of anthracene have long been recognized, leading to its extensive investigation in organic photochemistry. rroij.com

Early research into modifying amino acids with fluorescent groups was driven by the need to study peptide and protein structure and dynamics. The incorporation of a fluorescent "reporter" group allows for the investigation of processes such as protein folding, binding events, and conformational changes using techniques like fluorescence spectroscopy.

The synthesis of amino acids bearing an anthracene moiety represents a sophisticated step in this evolution. Researchers have developed methods to couple the anthracene group to amino acid scaffolds, such as alanine (B10760859), to create tools for specific research applications. nih.gov For example, a reagent synthesized by coupling anthracene to L-leucine was shown to be effective for the identification and binding of various amino acids. nih.gov

More recently, research has focused on the use of anthracene-modified amino acids, like this compound, in the design of novel biomaterials and therapeutic agents. For instance, peptides containing 3-(9-anthryl)-D-alanine have been identified as potent antagonists for certain integrins, which are cell surface receptors involved in various physiological and pathological processes. mdpi.com The anthracene group in these peptides often contributes to the hydrophobicity and aromaticity that are important for binding affinity. mdpi.com The ongoing development of synthetic methodologies continues to expand the accessibility and variety of anthracene-modified amino acids available for research. frontiersin.org

This compound Properties

| Property | Value |

| CAS Number | 268733-63-7 |

| Molecular Formula | C₃₂H₂₅NO₄ nih.gov |

| Molecular Weight | 487.55 g/mol chemimpex.com |

| Appearance | Light yellowish to yellow powder/solid chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

| Melting Point | 240 - 244 °C (decomposes) chemimpex.com |

| Optical Rotation | [α]D20 = +35 ± 2º (c=1 in DMF) chemimpex.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLRHZZGDZRSHK-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Stereoselective Synthesis of Fmoc-3-(9-anthryl)-D-alanine

The creation of enantiomerically pure this compound is a critical first step. The process involves not only the construction of the basic amino acid structure but, crucially, the precise control of its stereochemistry.

Achieving the desired D-configuration of 3-(9-anthryl)-alanine requires a robust chiral resolution strategy to separate it from its L-enantiomer. Several methods are applicable for resolving racemic mixtures of unnatural amino acids.

Enzymatic Resolution: This highly stereospecific method is a cornerstone of modern chiral synthesis. bachem.com Enzymes like D-amino acid oxidases or specific amidases can be employed for the kinetic resolution of a racemic mixture. bachem.comnih.gov For instance, a D-amino acid oxidase can selectively deaminate the D-enantiomer of an amino acid, allowing for its separation from the unreacted L-enantiomer. nih.gov Alternatively, enzymes such as d-aminopeptidase can selectively hydrolyze the amide of a D-amino acid from a racemic amide mixture, facilitating separation. researchgate.net This biocatalytic approach is favored for its high efficiency and ability to produce products with very high optical purity under mild conditions. bachem.com

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. For amino acids with bulky aromatic groups, chiral sulfonic acids are effective resolving agents. For example, (1R)-(-)-10-camphorsulfonic acid is a commercially available reagent used for the resolution of chiral amines and related compounds and has been successfully employed in resolving compounds containing a 9-anthrylmethyl group, indicating its potential for 3-(9-anthryl)-alanine. iris-biotech.demdpi.comuniurb.it

Preparative Chiral High-Performance Liquid Chromatography (HPLC): For high-value amino acids, preparative chiral HPLC offers a direct method for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving Fmoc-protected amino acids. nih.govresearchgate.netbiosyn.com While this method can provide high levels of enantiomeric purity (≥99.8% ee), its scalability can be a limitation compared to crystallization or enzymatic methods. nih.gov

Table 1: Comparison of Chiral Resolution Techniques for 3-(9-anthryl)-D-alanine

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Resolution | Stereospecific enzyme action (e.g., hydrolysis, oxidation) on one enantiomer. bachem.comnih.gov | High enantioselectivity, mild reaction conditions, scalable. bachem.comresearchgate.net | Requires screening for a suitable enzyme, potential for substrate inhibition. |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent (e.g., camphorsulfonic acid). iris-biotech.de | Cost-effective for large scale, well-established method. | Success is unpredictable, requires optimization of solvents and conditions. |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govresearchgate.net | High purity achievable, direct separation. nih.gov | High cost, limited scalability, requires significant solvent usage. |

While the 9-fluorenylmethoxycarbonyl (Fmoc) group is standard for the α-amino protection in modern SPPS, the synthesis of complex peptides sometimes requires additional protecting groups that are orthogonal to the Fmoc/tBu strategy. scielo.br Orthogonality means that one set of protecting groups can be removed under specific conditions without affecting others, allowing for site-specific modifications like cyclization or branching. formulationbio.com

For an amino acid like 3-(9-anthryl)-D-alanine, which might be part of a complex peptide, alternative protecting groups for other residues in the sequence could be employed.

Dde and ivDde: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are common orthogonal partners to Fmoc. formulationbio.comoup.com They are stable to the piperidine (B6355638) solutions used for Fmoc removal but are selectively cleaved by treatment with 2-10% hydrazine (B178648) in DMF. formulationbio.comsemanticscholar.org This allows, for example, the unmasking of a lysine (B10760008) side chain for modification while the rest of the peptide, including the N-terminal Fmoc group, remains protected. oup.com

Azidomethoxycarbonyl (Azoc): The Azoc group is another protecting group orthogonal to both Fmoc and Boc strategies. It is stable to acidic and basic conditions used for Boc and Fmoc removal, respectively. The Azoc group is removed under mild reductive conditions, typically using phosphines like trimethylphosphine (B1194731) (PMe₃). google.com

The synthesis of the 3-(9-anthryl)-alanine backbone itself presents a significant challenge due to the steric bulk of the anthracene (B1667546) moiety. Attaching this large aromatic group to an alanine (B10760859) precursor requires carefully optimized reaction conditions to ensure high yield and purity.

Modern synthetic methods for preparing amino acids with bulky side chains often rely on transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the arylation of C-H bonds, are powerful tools for this purpose. researchgate.netsigmaaldrich.com For example, a general approach could involve the Pd-catalyzed γ-C(sp³)–H arylation of a suitable leucine (B10760876) or alanine derivative. researchgate.net However, such protocols are highly sensitive to the nature of the protecting group, ligands, and reactants. It has been noted that common protecting groups like Fmoc can be incompatible with some Pd-catalyzed C-H functionalization protocols, necessitating the use of alternative groups like phthalimide (B116566) during the core synthesis. researchgate.net

Another strategy involves the 1,4-addition of an arylboronic acid to an acrylate (B77674) derivative. nih.gov However, reports indicate that the use of a very bulky boronic acid, such as 10-bromoanthracene-9-ylboronic acid, can fail under standard palladium-phosphite catalyzed conditions, highlighting the difficulty of the transformation. nih.gov

Optimization would therefore focus on:

Catalyst and Ligand Selection: Screening different palladium sources (e.g., Pd(OAc)₂, Pd(OPiv)₂) and specialized ligands (e.g., mono-N-protected amino acid ligands) is crucial to enhance catalytic activity and selectivity. researchgate.net

Solvent and Base: The choice of solvent (e.g., HFIP) and base (e.g., K₂CO₃) can dramatically influence reaction efficiency and yield. researchgate.net

Protecting Group Strategy: The α-amino protecting group used during the C-C bond formation must be robust enough to withstand the reaction conditions while allowing for efficient transformation.

Ultimately, achieving a high yield and purity of 3-(9-anthryl)-alanine requires a multi-parameter optimization of the key synthetic steps leading to the formation of the carbon-carbon bond between the alanine backbone and the anthracene ring.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The large and rigid anthryl side chain of this compound makes it a sterically hindered amino acid. Its incorporation into a growing peptide chain via SPPS is challenging and requires specialized reagents and monitoring techniques to ensure the coupling reaction proceeds to completion.

Standard carbodiimide-based coupling methods (e.g., DIC/HOBt) are often inefficient for coupling sterically demanding amino acids. researchgate.net The slow reaction rates can lead to incomplete couplings and the formation of deletion sequences. To overcome this, more potent activating reagents and additives are employed.

Aminium/Uronium and Phosphonium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (N,N,N′,N′-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyAOP (7-Aza-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are highly effective for difficult couplings. bachem.comresearchgate.netformulationbio.com HATU and PyAOP, which form highly reactive OAt esters, are particularly noted for their efficiency in coupling hindered residues. researchgate.netformulationbio.com

Coupling Additives: The use of additives is critical. While HOBt (1-Hydroxybenzotriazole) is a classic additive, HOAt (1-Hydroxy-7-azabenzotriazole) is more effective due to the neighboring group participation of the pyridine (B92270) nitrogen, which accelerates the coupling reaction. nih.govformulationbio.com More recently, Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative. researchgate.netoup.com It matches or even exceeds the efficiency of HOAt in difficult couplings and has a significantly better safety profile, as it is not explosive like the benzotriazole-based additives. researchgate.netnih.gov

Table 2: Recommended Reagents for Coupling Sterically Hindered Residues

| Reagent/Additive | Type | Key Feature |

|---|---|---|

| HATU | Aminium Salt | Forms highly reactive OAt esters; very efficient for hindered couplings. bachem.comiris-biotech.de |

| PyAOP | Phosphonium Salt | Excellent for hindered couplings and segment condensation; avoids guanidinylation side reaction. researchgate.netformulationbio.com |

| COMU | Aminium Salt | Based on Oxyma, offering high reactivity comparable to HATU with an improved safety profile. bachem.comiris-biotech.de |

| HOAt | Additive | More reactive than HOBt due to anchimeric assistance. nih.govformulationbio.com |

| Oxyma | Additive | High coupling efficiency and racemization suppression with a non-explosive profile. researchgate.netoup.com |

Real-time monitoring of the deprotection and coupling steps is essential for optimizing SPPS protocols, especially with challenging residues.

UV-Vis Spectroscopic Monitoring of Deprotection: The standard method for monitoring Fmoc removal involves quantifying the concentration of the piperidine-dibenzofulvene (DBF) adduct, which is released into the solvent flow after the deprotection step. This adduct has a strong UV absorbance around 300 nm, allowing for real-time tracking of the deprotection kinetics. acs.org

Fluorescence-Based Monitoring of Coupling: The intrinsic fluorescence of the 9-anthryl group offers a unique opportunity for monitoring. The fluorescence properties of anthracene are highly sensitive to its local environment. A successful coupling event, where the this compound is incorporated into the peptide chain, will alter the chemical environment of the anthryl moiety. This change could potentially be monitored by a shift in its fluorescence emission spectrum or quantum yield. nih.gov

Furthermore, advanced techniques like Fluorescence Resonance Energy Transfer (FRET) could be employed. scielo.brsemanticscholar.org By pairing the anthryl group (which can act as a FRET donor) with a suitable acceptor molecule on the resin or the N-terminal of the growing peptide, a successful coupling would bring the donor and acceptor into proximity, leading to a measurable FRET signal. scielo.br The appearance or disappearance of this signal could provide a direct, real-time indication of coupling efficiency, offering a powerful tool for optimizing the synthesis of peptides containing this unique fluorescent amino acid. formulationbio.com

Resin Selection and Loading Optimization for Anthracene-Containing Peptides

The incorporation of bulky, non-natural amino acids like this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, making the choice of resin a critical parameter for success. nih.govchemimpex.com The large, hydrophobic anthracene moiety can lead to steric hindrance and aggregation of the growing peptide chains, which can result in incomplete reactions and lower yields.

Standard polystyrene-based resins, such as Wang or Rink Amide resins, are commonly used for SPPS. biotage.comamerigoscientific.com Wang resin is utilized for synthesizing peptides with a C-terminal carboxylic acid, while Rink Amide resin is employed for those with a C-terminal amide. biotage.comamerigoscientific.com The selection between these depends on the desired functionality of the final peptide.

For peptides containing sterically demanding residues like this compound, resins with a lower degree of cross-linking and a lower initial loading capacity (typically 0.1–0.5 mmol/g) are often preferred. researchgate.net This provides a more flexible and accessible environment within the resin beads, facilitating the diffusion of reagents and improving coupling efficiency. Resins with polyethylene (B3416737) glycol (PEG) grafts, such as TentaGel®, can also be advantageous as they offer enhanced swelling properties in a wider range of solvents and can help to solvate the growing peptide chain, thereby reducing aggregation. iris-biotech.de

A crucial consideration is the steric bulk at the C-terminus. Sieber amide resin is an attractive alternative to Rink amide resin for synthesizing peptide amides with bulky C-terminal residues. biotage.com The Sieber linker is less sterically hindered, which can facilitate the initial loading of the bulky this compound. biotage.comiris-biotech.de

Another strategy involves using 2-chlorotrityl chloride (2-CTC) resin. This resin is highly acid-labile, allowing for the cleavage of the peptide from the support under very mild acidic conditions (e.g., 1-3% trifluoroacetic acid), which can leave acid-sensitive side-chain protecting groups intact. biotage.com The bulky trityl linker also helps to minimize racemization of the first amino acid during loading. biotage.com

Table 1: Resin Selection for Anthracene-Containing Peptides

| Resin Type | C-Terminal Functionality | Key Advantages for Anthracene Peptides | Considerations |

| Wang | Acid | Standard, widely available. | Can be challenging to load bulky amino acids. |

| Rink Amide | Amide | Simple first amino acid loading. biotage.com | Steric hindrance can be an issue. |

| Sieber Amide | Amide | Less sterically hindered than Rink Amide, good for bulky C-termini. biotage.comiris-biotech.de | More acid-labile than Rink Amide. |

| 2-Chlorotrityl Chloride (2-CTC) | Acid (or protected peptide) | Mild cleavage conditions, minimizes racemization. biotage.com | Requires careful handling due to high acid sensitivity. |

| TentaGel® (PEG-PS) | Acid or Amide | Excellent swelling, reduces aggregation. iris-biotech.de | Higher cost compared to standard polystyrene resins. |

Solution-Phase Synthesis Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis offers an alternative, particularly for the large-scale production of shorter peptides or for the synthesis of complex, modified peptides where solid-phase methods may be less efficient. rsc.org

Strategies for Incorporating the Anthracene Moiety

In a solution-phase approach, the anthracene moiety can be introduced in several ways. One common method is to start with a pre-formed amino acid that already contains the anthracene group, such as this compound. This protected amino acid can then be coupled to other amino acids or peptide fragments in solution using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). nih.gov

Alternatively, the anthracene group can be attached to a peptide after its assembly. For example, a peptide could be synthesized with a lysine residue, and the free epsilon-amino group of the lysine could then be reacted with an activated form of an anthracene carboxylic acid (e.g., 9-anthracenecarboxylic acid) to form a stable amide bond. rsc.org

A study by Cronin et al. demonstrated the solution-phase coupling of anthracene-2-carboxylic acid with amino acid methyl esters, followed by hydrolysis to yield the desired anthracene-amino acid conjugates. rsc.org This highlights a direct method for creating the core building blocks for further solution-phase peptide elongation.

Purification Techniques for Solution-Phase Products

Purification is a critical step in solution-phase synthesis, as it is necessary to remove unreacted starting materials, coupling reagents, and by-products after each coupling and deprotection step. The purification of peptides containing the hydrophobic anthracene group can be challenging due to their potential for aggregation and poor solubility in aqueous solutions.

Common Purification Techniques:

Crystallization: If the product is a crystalline solid, crystallization can be a highly effective method for achieving high purity.

Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities based on their differing solubilities in immiscible solvents.

Chromatography: This is the most widely used and versatile purification method.

Flash Chromatography: Often used for the initial purification of crude reaction mixtures on a larger scale.

High-Performance Liquid Chromatography (HPLC): The gold standard for the final purification of peptides. mdpi.com Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (typically a gradient of acetonitrile (B52724) in water with an additive like TFA), is particularly effective for purifying peptides. rsc.orgmdpi.com The hydrophobic nature of the anthracene moiety can lead to strong retention on reversed-phase columns, which may require optimization of the solvent gradient.

Supercritical Fluid Chromatography (SFC): An emerging green alternative to HPLC that uses supercritical CO2 as the primary mobile phase, reducing the use of organic solvents. mdpi.comacs.org

Spectroscopic and Photophysical Investigations

Advanced Fluorescence Spectroscopy of Fmoc-3-(9-anthryl)-D-alanine and its Conjugates

The fluorescence of this compound is governed by the electronic properties of the anthracene (B1667546) ring system. This polycyclic aromatic hydrocarbon is known for its strong light-emitting characteristics and chemical stability. rroij.com When incorporated into a peptide, it serves as a reporter group, with its fluorescence properties being sensitive to the local environment, conformation, and interactions with other molecules.

The photophysical properties of this compound are dominated by the anthracene chromophore. Anthracene and its derivatives typically absorb ultraviolet (UV) light in the range of 300-380 nm and exhibit a characteristic structured fluorescence emission spectrum with multiple vibronic peaks. rroij.com While specific data for the monomeric this compound is not extensively detailed in publicly available literature, the general characteristics of the anthryl group provide a strong indication of its behavior.

The environment surrounding the anthryl group significantly influences its emission spectrum. For instance, studies on other Fmoc-protected fluorescent amino acids have shown that aggregation, such as in the formation of hydrogels, can lead to a red shift in the emission maximum compared to the monomeric form in solution. The local polarity, viscosity, and ability of the solvent to form hydrogen bonds all play a role in determining the precise excitation and emission wavelengths.

Table 1: General Excitation and Emission Characteristics of Anthracene Derivatives

| Property | General Characteristics | Influencing Factors |

|---|---|---|

| Excitation (λex) | Typically in the near-UV range (300-380 nm). | Solvent polarity, molecular aggregation. |

| Emission (λem) | Structured emission with several vibronic peaks, generally in the 380-450 nm range. | Solvent, pH, aggregation state, presence of quenchers. |

| Stokes Shift | Moderate, but dependent on the environment. | Polarity of the surrounding medium. |

The fluorescence quantum yield (ΦF) and lifetime (τ) are critical parameters that define the efficiency and temporal characteristics of a fluorophore. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For anthracene derivatives, quantum yields can be quite high in non-polar solvents but are susceptible to reduction by various quenching mechanisms. rroij.com The fluorescence lifetime of the anthracene moiety is typically in the nanosecond range. For peptides containing anthryl groups, the lifetime can be complex, sometimes exhibiting multi-exponential decay kinetics, which can provide information about different conformational states or the presence of quenching interactions. For example, some fluorescent amino acid conjugates exhibit short-lived decay components on the order of picoseconds, indicating efficient de-excitation pathways. uminho.pt

Table 2: Typical Photophysical Parameters for Fluorescent Amino Acid Probes

| Parameter | Typical Value/Range | Factors Affecting the Value |

|---|---|---|

| Quantum Yield (ΦF) | Can range from <0.1 to >0.7. | Solvent, temperature, presence of quenchers, molecular rigidity. |

| Fluorescence Lifetime (τ) | Typically 1-20 nanoseconds. | Quenching, energy transfer, solvent interactions. |

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or fluorescence emission spectra as a function of solvent polarity. The anthryl group's photophysical properties are known to be sensitive to the solvent environment.

In protic solvents, which can donate hydrogen bonds, the fluorescence properties may differ significantly compared to aprotic solvents. These changes arise from the differential stabilization of the ground and excited electronic states of the fluorophore by the solvent molecules. For instance, studies on related cyclic dipeptides of anthrylalanine have shown that the solvent (e.g., protic 2,2,2-trifluoroethanol (B45653) vs. aprotic trimethyl phosphate) can enforce different average molecular conformations, which in turn alters the spectroscopic output. oup.com This sensitivity allows this compound to be used as a probe to characterize the local environment within a peptide or at a protein-binding site.

The fluorescence of the anthryl moiety can be diminished, or "quenched," through several mechanisms. Understanding these processes is crucial for the design of fluorescent sensors and for interpreting fluorescence data.

Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. The process is diffusion-controlled and can be described by the Stern-Volmer equation. chalcogen.ro

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. chalcogen.romdpi.com

Photoinduced Electron Transfer (PET): PET is a common quenching mechanism for anthracene derivatives. rroij.com An electron can be transferred from a nearby donor group (e.g., an amine) to the excited anthracene, or from the excited anthracene to an acceptor. This process is highly dependent on the distance and orientation between the donor and acceptor. For example, the fluorescence of aminomethyl anthracene derivatives is quenched by PET from the nitrogen lone pair to the anthracene ring, a process that can be inhibited by proton or metal ion binding, leading to a "turn-on" fluorescence response. rroij.com

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore (like anthracene) and a suitable acceptor molecule when they are in close proximity (typically 1-10 nm). nih.gov The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" to measure intramolecular and intermolecular distances in peptides and proteins. nih.govuzh.ch this compound can serve as an excellent FRET donor to acceptors like dinitrophenyl or tryptophan derivatives. chalcogen.ronih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful technique for studying the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides and proteins in solution. americanpeptidesociety.org

When this compound is incorporated into a peptide chain, its CD spectrum provides information on both the peptide backbone conformation and the local environment of the aromatic chromophores. The final spectrum is a sum of contributions from three sources:

Peptide Backbone: The regular, repeating arrangement of amide bonds in α-helices and β-sheets gives rise to characteristic CD signals in the far-UV region (typically 190-240 nm). americanpeptidesociety.orgnih.gov An α-helix, for example, shows negative bands near 222 nm and 208 nm and a positive band near 192 nm. americanpeptidesociety.org

Fmoc Group: The fluorenyl chromophore of the Fmoc protecting group is itself chiral when attached to the amino acid and contributes to the CD spectrum, typically with signals between 250 nm and 320 nm.

Anthryl Side Chain: The anthracene chromophore also contributes to the CD spectrum in the near-UV region (250-400 nm). When two anthryl groups are held in a fixed, chiral orientation relative to each other, they can produce a strong "exciton-coupled" CD signal. oup.com

A study of a cyclic dipeptide of D-3-(9-anthryl)alanine, which contains two anthryl chromophores, reported a moderately large exciton (B1674681) couplet in its CD spectrum, indicative of a specific spatial arrangement between the two rings. oup.com The study also found that the conformation was sensitive to the solvent, with different CD spectra observed in protic versus aprotic environments, suggesting that the average conformation of the molecule changes with the solvent. oup.com Therefore, CD spectroscopy of peptides containing this compound can reveal detailed insights into how factors like solvent, pH, or binding to a target molecule influence the peptide's structure and aggregation state. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| D-3-(9-anthryl)alanine |

| 2,2,2-trifluoroethanol |

| trimethyl phosphate |

Chirality Transfer Phenomena in Self-Assembled Systems

The self-assembly of small molecules into larger, ordered structures is a powerful strategy for creating novel materials. In the case of Fmoc-protected amino acids, the process is often driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic Fmoc groups. For this compound, the large surface area of the anthracene group provides an additional and significant driving force for aggregation.

The inherent chirality of the D-alanine stereocenter plays a critical role in dictating the morphology of the resulting supramolecular structures. This phenomenon, known as chirality transfer, involves the expression of molecular-level chirality at the macroscopic level. scienceopen.com During self-assembly, the steric constraints imposed by the D-chiral center guide the stacking of the aromatic units into a specific helical or twisted arrangement. This results in the formation of chiral nanostructures such as nanofibers, ribbons, or gels with a preferred helicity. magtech.com.cn While derivatives with smaller aromatic rings like phenyl or naphthyl can form nanotubes, the significant steric hindrance of the 9-anthryl group typically leads to the formation of nanofiber structures. magtech.com.cn The process demonstrates how chirality is propagated from a single molecule to a large-scale assembly, a principle fundamental to the structure of many biological systems. scienceopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, confirming the successful coupling of the Fmoc protecting group to the 3-(9-anthryl)-D-alanine moiety.

A complete structural assignment of this compound requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR: The ¹H NMR spectrum can be divided into distinct regions. The aromatic region (typically 7.0-8.5 ppm) contains a complex set of overlapping signals from the 17 protons of the fluorenyl and anthryl groups. The aliphatic region contains signals for the α-proton of the alanine (B10760859), the β-methylene protons adjacent to the anthracene ring, and the characteristic protons of the Fmoc group (the methine at position 9 and the attached methylene (B1212753) group).

¹³C NMR: The ¹³C NMR spectrum provides confirmation of the carbon skeleton, showing signals for the carboxylic acid and amide carbonyls (around 170-175 ppm and 156 ppm, respectively), a multitude of signals in the aromatic region (approx. 120-145 ppm), and several signals in the aliphatic region for the alanine and Fmoc carbons.

2D NMR: Due to the spectral complexity, 2D NMR techniques are essential for definitive assignments.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, for instance, connecting the α-proton to the β-methylene protons of the alanine backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together the different fragments of the molecule, such as linking the alanine β-protons to the anthryl ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Anthryl & Fluorenyl) | 7.20 - 8.70 |

| NH (Amide) | ~6.50 - 7.50 |

| CH (Alanine α-H) | ~4.50 - 4.80 |

| CH₂ (Fmoc-O-CH₂) | ~4.20 - 4.40 |

| CH (Fmoc C9-H) | ~4.10 - 4.30 |

Note: Values are estimates and can vary based on solvent and concentration.

NMR spectroscopy is a powerful method for studying non-covalent interactions, such as those involved in ligand binding or self-assembly. When this compound interacts with another molecule, changes in the NMR spectrum can be observed. This is particularly useful for probing interactions involving the extensive aromatic surfaces of the fluorenyl and anthryl groups, which are prone to π-π stacking.

In a typical NMR titration experiment, the spectrum of this compound is monitored upon the incremental addition of a binding partner. Changes in the chemical shifts of specific protons, particularly those on the anthracene or fluorene (B118485) rings, indicate their involvement in the binding event. The magnitude of the shift can provide information on the strength and geometry of the interaction. This technique is a cornerstone of host-guest chemistry and is also used in fragment-based drug discovery. Furthermore, NMR in the presence of chiral solvating agents (CSAs) can be used to create a diastereomeric environment, allowing for the differentiation of enantiomers. researchgate.net

Other Spectroscopic Techniques

The electronic absorption properties of this compound are dominated by its two major chromophores: the fluorenyl group of the Fmoc moiety and the anthryl group of the alanine side chain. chemimpex.com The UV-Vis spectrum exhibits strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within these aromatic systems.

Table 2: Typical UV Absorption Maxima for Core Chromophores

| Chromophore | Transition Type | Approximate λmax (nm) |

|---|---|---|

| Anthracene | π → π* | ~252, 340, 357, 376 |

Note: The exact positions and intensities of the absorption bands for the full molecule can be influenced by substitution and the solvent environment.

Time-resolved spectroscopy techniques, such as time-resolved fluorescence or transient absorption spectroscopy, are employed to study the dynamic processes that occur after the molecule is promoted to an electronic excited state by light absorption. aps.org These methods provide insights into the fate of the excited state on timescales ranging from femtoseconds to microseconds.

For a molecule like this compound, the anthracene moiety is a well-known fluorophore. Upon excitation, time-resolved fluorescence measurements can determine the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state via photon emission. This lifetime is sensitive to the local environment and can be quenched by various processes, including energy transfer or electron transfer to nearby molecules. In self-assembled systems, where multiple anthryl groups are in close proximity, excimer formation (excited-state dimer) is a possible de-excitation pathway, which can be identified by a characteristic red-shifted and broad emission in the fluorescence spectrum. Studying these dynamics is crucial for the development of materials for organic electronics and sensors. aps.orgnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| L-glutamide |

| Phenylalanine |

| Leucine (B10760876) |

| Glycine |

| Asparagine |

| Di-Fmoc-l-lysine |

Supramolecular Chemistry and Self Assembly

Self-Assembly of Fmoc-3-(9-anthryl)-D-alanine and its Derivatives

The self-assembly of Fmoc-amino acids is a robust method for creating a variety of functional biomaterials. beilstein-journals.org The inherent hydrophobicity and aromatic nature of the Fmoc group, combined with the specific side chains of the amino acids, lead to spontaneous organization in solution. beilstein-journals.org In the case of this compound, the large anthracene (B1667546) moiety introduces strong aromatic interactions that significantly influence the assembly process. chemimpex.com

Formation of Nanostructures (e.g., Nanofibers, Nanotubes)

The self-assembly of Fmoc-amino acid derivatives, including those with large aromatic side chains like anthracene, often results in the formation of elongated, one-dimensional nanostructures such as nanofibers and nanotubes. beilstein-journals.orgmagtech.com.cn For instance, studies on similar Fmoc-L-glutamide derivatives with different aromatic groups have shown that while smaller aromatic rings like phenyl and naphthyl can lead to nanotube formation, the larger 9-anthryl group tends to form nanofibers due to greater steric hindrance. magtech.com.cn These nanofibers can further entangle to create three-dimensional networks, which are the basis for the formation of soft materials like gels. researchgate.netmdpi.com The morphology of these nanostructures can be influenced by various factors, including the specific amino acid, its chirality, and the conditions under which self-assembly occurs. nih.govchemrxiv.org

Driving Forces for Self-Assembly (e.g., Aromatic Interactions, Hydrogen Bonding)

The primary driving forces behind the self-assembly of this compound and related compounds are a combination of non-covalent interactions. These include:

Aromatic (π-π) Stacking: The planar structures of the fluorenyl group of Fmoc and the anthryl group of the alanine (B10760859) side chain promote strong π-π stacking interactions. researchgate.netnih.gov These interactions are a major contributor to the stability and ordered arrangement of the molecules within the self-assembled structures. nih.gov

Hydrogen Bonding: The amide and carboxylic acid functionalities present in the Fmoc-amino acid structure are capable of forming intermolecular hydrogen bonds. researchgate.netmdpi.com These directional interactions play a crucial role in the formation of the extended, ordered networks characteristic of nanofibers. mdpi.com

Hydrophobic Interactions: The significant non-polar character of both the Fmoc and anthryl groups leads to strong hydrophobic interactions when the molecules are in an aqueous environment, driving them to aggregate and minimize contact with water. mdpi.comacs.org

Spectroscopic techniques such as fluorescence spectroscopy, circular dichroism (CD), and Fourier-transform infrared spectroscopy (FTIR) are often employed to confirm the presence and nature of these interactions within the self-assembled materials. researchgate.netnih.gov

Influence of Environmental Factors (pH, Temperature, Ionic Strength) on Assembly

The self-assembly process of Fmoc-amino acids is highly sensitive to environmental conditions. researchgate.net Changes in pH, temperature, and ionic strength can significantly alter the balance of non-covalent interactions, thereby influencing the formation, morphology, and stability of the resulting nanostructures.

pH: The ionization state of the carboxylic acid group is directly dependent on the pH of the solution. At low pH, the carboxylic acid is protonated, while at high pH, it is deprotonated to a carboxylate ion. This change in charge affects the electrostatic interactions and hydrogen bonding capabilities of the molecules, which can trigger or inhibit self-assembly. nih.govresearchgate.net For many Fmoc-amino acids, gelation is induced by lowering the pH from an alkaline state, where the molecules are soluble, to a neutral or acidic state that promotes assembly. nih.gov

Temperature: Temperature can have varied effects on self-assembly. For some systems, an increase in temperature provides the necessary energy to overcome kinetic barriers, promoting assembly. In other cases, particularly for systems where hydrophobic interactions are dominant, an increase in temperature can strengthen these interactions. chemrxiv.orgnih.gov Conversely, for some gels, heating can lead to a sol-gel transition, indicating a reversible disassembly process. mdpi.com

Ionic Strength: The presence of ions in the solution can screen electrostatic repulsions between charged groups, which can either promote or hinder aggregation depending on the specific system.

The interplay of these factors allows for fine-tuning of the self-assembly process and the properties of the resulting materials.

Applications in Soft Materials and Gels

The ability of this compound and related Fmoc-amino acids to self-assemble into extensive networks of nanofibers makes them excellent candidates for the creation of soft materials, particularly hydrogels and organogels. researchgate.netnih.gov These materials consist of a solid, three-dimensional network that entraps a large volume of liquid, resulting in a viscoelastic solid-like substance. mdpi.com

Design and Characterization of Hydrogels and Organogels

Hydrogels, which use water as the solvent, and organogels, which use organic solvents, can be readily formed from Fmoc-amino acid derivatives. nih.govmdpi.com The design of these gels relies on the principle of low-molecular-weight gelators (LMWGs), where the gelator molecules self-assemble to form the gel matrix. mdpi.com Fmoc-amino acids are effective LMWGs due to their propensity for forming fibrous networks driven by hydrogen bonding and π-π stacking. researchgate.net

The characterization of these gels involves a variety of techniques:

Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the nanofibrous network structure of the gel. mdpi.com

Rheology: Rheological measurements are performed to quantify the mechanical properties of the gels, such as their stiffness (storage modulus) and viscosity (loss modulus). researchgate.netmdpi.com

Spectroscopy: Spectroscopic methods are used to probe the molecular interactions within the gel state, as described in section 4.1.2. researchgate.net

The properties of the resulting gel, such as its stiffness and stability, can be tuned by altering the concentration of the gelator and the environmental conditions during formation. researchgate.netmdpi.com

Responsive Gels and Stimuli-Responsive Behavior

A key feature of supramolecular gels formed from Fmoc-amino acids is their responsiveness to external stimuli. mdpi.com Because the gel network is held together by relatively weak non-covalent interactions, it can be disrupted or altered by changes in the environment. mdpi.com This leads to "smart" or responsive gels that can undergo a transition from a gel to a solution (sol) state, or exhibit changes in their mechanical properties in response to specific triggers.

Common stimuli include:

pH: As discussed previously, changes in pH can alter the ionization state of the gelator molecules, leading to disassembly of the gel network. researchgate.net This pH-responsiveness is a common feature of Fmoc-amino acid gels. nih.gov

Temperature: Many gels exhibit thermo-reversible behavior, meaning they can be converted from a gel to a sol upon heating and reform upon cooling. mdpi.com

Mechanical Force (Thixotropy): Some gels exhibit thixotropy, where they become less viscous when subjected to mechanical stress (e.g., shaking or stirring) and then return to a more solid state when the stress is removed. researchgate.net

This stimuli-responsive behavior is highly desirable for a range of applications where controlled release or changes in material properties are required.

Encapsulation and Release Studies within Gel Matrices

The three-dimensional network of a hydrogel, formed by the self-assembly of gelator molecules, creates pores that can physically entrap guest molecules, such as drugs or dyes, within the gel matrix. The efficiency of this encapsulation and the subsequent release profile are dictated by a combination of factors, including the architecture of the gel network, the physicochemical properties of the guest molecule, and the interactions between the guest and the gelator.

Mechanism of Encapsulation and Release:

The primary mechanism for guest molecule release from these non-covalently cross-linked hydrogels is diffusion. The encapsulated molecules move through the pores of the gel network into the surrounding medium, driven by a concentration gradient. The rate of this diffusion is influenced by several factors:

Gel Network Density: A higher concentration of the gelator leads to a denser fibrillar network with smaller pores, which can hinder the diffusion of guest molecules, resulting in a slower, more sustained release. pnas.orgnih.gov

Guest Molecule Size: Larger molecules diffuse more slowly through the gel matrix compared to smaller ones. pnas.org

Guest-Matrix Interactions: Specific interactions between the encapsulated molecule and the gelator fibers, such as electrostatic or hydrophobic interactions, can significantly retard the release rate. For instance, a negatively charged guest molecule would be retained longer in a cationic hydrogel. unibo.it The large, hydrophobic anthracene moiety of this compound would be expected to have significant π-π stacking interactions with aromatic guest molecules, potentially leading to higher encapsulation efficiency and a more sustained release profile for such compounds.

Gel Dissolution/Erosion: The release can also be modulated by the stability of the gel itself. The gradual dissolution or erosion of the gel matrix from the surface can lead to the release of the entrapped cargo over time. unibo.itrsc.org

Detailed Research Findings from Analogous Systems:

To illustrate these principles, extensive research on the Fmoc-diphenylalanine (Fmoc-FF) hydrogel system provides valuable insights that are applicable to other Fmoc-amino acid derivatives. A notable study investigated the encapsulation and controlled release of the anticancer peptide drug Bortezomib (BTZ) from an Fmoc-FF hydrogel. mdpi.comnih.gov

The study demonstrated the successful encapsulation of BTZ within the Fmoc-FF hydrogel matrix. The release kinetics were evaluated at 37 °C using UV-Vis spectroscopy and mass spectrometry. mdpi.com The findings highlight the potential of Fmoc-amino acid-based hydrogels as effective drug delivery vehicles.

The following tables present data adapted from the study on BTZ release from Fmoc-FF hydrogels, illustrating typical parameters measured in such experiments. mdpi.comresearchgate.netresearchgate.net

Interactive Data Table: Encapsulation Parameters for Bortezomib in Fmoc-FF Hydrogel

| Parameter | Value | Reference |

| Initial Bortezomib (BTZ) Weight | User-defined (e.g., 0.5 mg) | researchgate.net |

| Fmoc-FF Concentration | 2 mg/mL | researchgate.net |

| Encapsulation Efficiency (%) | Calculated | mdpi.com |

| Drug Loading (%) | Calculated | mdpi.com |

| Note: Encapsulation efficiency and drug loading are calculated based on the amount of non-encapsulated drug measured in washes after gel formation. This table serves as an illustrative example based on published methodologies. |

Interactive Data Table: Cumulative Release Profile of Bortezomib from Fmoc-FF Hydrogel

The release of the drug is often characterized by an initial "burst release" phase, attributed to the rapid diffusion of molecules near the gel surface, followed by a more sustained release phase. pnas.org The cumulative release of BTZ from the Fmoc-FF hydrogel was monitored over several days, demonstrating a prolonged release profile. mdpi.comresearchgate.net

| Time (hours) | Cumulative Release (%) |

| 0 | 0 |

| 24 | ~30 |

| 48 | ~50 |

| 72 | ~65 |

| 96 | ~75 |

| 120 | ~85 |

| 144 | ~90 |

| 288 | ~100 |

| This data is representative of the release curve shown in studies where the time constant (τ) for release was calculated to be approximately 74 hours, corresponding to a complete release in about 12 days. mdpi.comresearchgate.net |

These studies on Fmoc-FF and other peptide-based gelators underscore the tunability of these systems for drug delivery. nih.govunibo.itbohrium.com By modifying the amino acid sequence, the gelator concentration, or the pH of the medium, the encapsulation and release kinetics can be finely controlled to suit specific therapeutic applications. pnas.orgunibo.it The incorporation of the bulky, aromatic anthracene group in this compound suggests it would form robust gels with strong potential for encapsulating and controlling the release of hydrophobic or aromatic drug molecules.

Bio Conjugation and Biologically Relevant Applications

Development of Fluorescent Probes for Biological Systems

The anthracene (B1667546) group within Fmoc-3-(9-anthryl)-D-alanine serves as a chromophore, enabling its use in the creation of fluorescent probes. chemimpex.com These probes are instrumental in various bio-imaging and diagnostic applications, offering insights into the complex workings of biological systems. chemimpex.com

The inherent fluorescence of the anthracene moiety makes this compound an excellent component for building probes designed for biological imaging. chemimpex.comchemimpex.com When this amino acid derivative is incorporated into peptides, the resulting fluorescent peptides can be used to track cellular processes. chemimpex.com For example, studies involving fluorescein-conjugated macrocyclic peptides have demonstrated their ability to cross cell membranes, showing significant intracellular signals when observed via confocal imaging and flow cytometry. nih.gov This capability allows researchers to visualize the distribution and localization of these peptides within cells, providing valuable information about their mechanism of action and interaction with cellular components.

This compound facilitates bioconjugation techniques, which are essential for the development of advanced biosensors. chemimpex.comchemimpex.com These biosensors can be designed for the specific detection of biomolecules like proteins and DNA. While the compound itself is a building block, it contributes the necessary photophysical properties to the final sensor construct. chemimpex.com

The development of microbial biosensors for aromatic amino acids provides a framework for how such systems can be engineered for high specificity. nih.gov In the context of DNA detection, fluorescent probes are critical. Metal nanoclusters, for instance, have emerged as a significant tool, and their effectiveness can be tied to fluorescence. mdpi.com DNA biosensors can be constructed using various mechanisms, including those based on gold nanoclusters (AuNCs) where fluorescence changes upon hybridization of target DNA with a probe. mdpi.com The integration of fluorescent amino acids like 3-(9-anthryl)-D-alanine into peptide nucleic acids (PNAs) or other DNA-binding molecules represents a potential strategy for creating sensitive and specific DNA biosensors.

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it highly suitable for studying molecular interactions, such as protein-protein interactions or conformational changes in a single molecule. The process involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor.

Given that the anthracene moiety of this compound functions as a chromophore, it has the potential to act as a FRET donor or acceptor when paired with a suitable fluorophore. chemimpex.com By strategically incorporating this fluorescent amino acid into a peptide or protein, researchers can create FRET-based biosensors to probe molecular dynamics and interactions in real-time.

Incorporation into Peptides for Structure-Activity Relationship (SAR) Studies

This compound is a key non-proteinogenic amino acid used in solid-phase peptide synthesis to conduct structure-activity relationship (SAR) studies. biocompare.commdpi.commdpi.com By substituting natural amino acids with this derivative, chemists can systematically probe how changes in hydrophobicity, steric bulk, and aromaticity affect a peptide's biological activity, such as its binding affinity to a target receptor. mdpi.comacs.org

The insights gained from SAR studies are directly applied to the rational design of novel peptide-based drugs and therapeutics. chemimpex.comchemimpex.com Incorporating residues like 3-(9-anthryl)-D-alanine can enhance the bioactivity and modify the pharmacokinetic properties of therapeutic peptides. chemimpex.comchemimpex.com This modification is a strategy employed to optimize drug candidates, particularly those targeting specific proteins or biological pathways. chemimpex.com For example, the introduction of bulky, hydrophobic moieties is a known strategy to enhance the affinity of peptide ligands for their targets. mdpi.comacs.org The use of D-amino acids, such as this compound, can also increase the metabolic stability of peptides by making them resistant to degradation by proteases. mdpi.com

A significant application of this compound is in the study of protein-protein interactions (PPIs), with a particular focus on integrin binding. mdpi.com Integrins are cell surface receptors involved in cell adhesion and signaling, and they are important targets in cancer therapy. Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind integrins.

In one study, 3-(9-anthryl)-D-alanine was incorporated into a cyclic octapeptide scaffold, c(GRGDdXc), to create a new peptide antagonist for the αvβ3 integrin. mdpi.comsemanticscholar.org This peptide, named LXZ2, contains 3-(9-anthryl)-D-alanine at the variable position (X7). mdpi.com Researchers predicted LXZ2 would have a high binding affinity for the αvβ3 integrin, which was confirmed experimentally. mdpi.comsemanticscholar.org The study highlighted the importance of a large, polycyclic aromatic, and hydrophobic residue at this position for high-affinity binding. mdpi.com The binding affinity of LXZ2 was found to be comparable to another potent antagonist, LXW64, which contains a 3-(1-naphthyl)-D-alanine residue. mdpi.comsemanticscholar.org This research demonstrates how the substitution with this compound is a powerful tool for probing the hydrophobic pockets of protein receptors and optimizing ligand binding. mdpi.com

| Peptide | Amino Acid at Position X7 | Binding Affinity (IC50, µM) | Reference |

|---|---|---|---|

| LXZ2 | 3-(9-anthryl)-D-alanine | 0.09 | semanticscholar.org |

| LXW64 | 3-(1-naphthyl)-D-alanine | 0.07 | semanticscholar.org |

| Cilengitide | Phenylalanine (in a different scaffold) | 0.25 | semanticscholar.org |

Conformational Probes in Peptides and Proteins

The inherent fluorescence of the anthracene group in this compound allows it to function as a sensitive conformational probe when incorporated into peptide or protein structures. chemimpex.comchemimpex.com The photophysical properties of the anthracene moiety are highly sensitive to its local microenvironment. Changes in the peptide or protein's conformation, such as those induced by folding, unfolding, or binding to another molecule, alter the environment around the anthracene probe. This alteration leads to measurable changes in fluorescence signals, such as shifts in emission wavelength or changes in fluorescence intensity. oup.comresearchgate.net

Researchers utilize this phenomenon to study dynamic biological processes. By strategically placing this compound within a peptide sequence, they can monitor protein-protein interactions, enzyme activity, and other conformational changes in real-time. chemimpex.comchemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for its use in solid-phase peptide synthesis, allowing for the precise insertion of the probe at specific locations within a peptide chain. chemimpex.comchemimpex.com

| Fluorophore Group | Typical Excitation Max (nm) | Typical Emission Max (nm) | Environmental Sensitivity |

|---|---|---|---|

| Anthracene (in this compound) | ~340 | ~385 - 450 | High sensitivity to solvent polarity and local environment |

| Pyrene | ~340 | ~400 (monomer), ~520 (excimer) | Sensitive to probe proximity (excimer formation) beilstein-journals.org |

| Aminonaphthimide | ~420 | ~530 - 545 | Sensitive to hydrophobic binding domains beilstein-journals.org |

Advanced Drug Delivery Systems

The application of this compound extends into the development of sophisticated drug delivery systems, where its unique properties can enhance both the efficacy and traceability of therapeutic agents. chemimpex.comchemimpex.com

Peptide-Drug Conjugates with Enhanced Optical Tracking

Peptide-drug conjugates (PDCs) are a class of targeted therapeutics that consist of a cytotoxic drug linked to a peptide that specifically targets receptors on diseased cells, such as cancer cells. mdpi.comnih.gov Incorporating this compound into the targeting peptide of a PDC provides a built-in fluorescent marker. This "optical tracking" capability is invaluable for research and development, allowing scientists to visualize the uptake and biodistribution of the PDC in cells and tissues using fluorescence microscopy. chemimpex.com

The anthracene moiety's fluorescence provides a non-invasive method to confirm that the PDC is reaching its intended target and to study the mechanisms of internalization and drug release. This is a significant advantage over non-fluorescent PDCs, where tracking often relies on more complex techniques. The stable nature of the anthracene group ensures that the fluorescent signal remains robust throughout the experimental process. chemimpex.com

Targeted Delivery through Specific Biomolecular Interactions

A key requirement for successful targeted drug delivery is the high-affinity and specific binding of the delivery vehicle to the target cells. nih.gov Peptides containing 3-(9-anthryl)-D-alanine have been investigated for their ability to engage in specific biomolecular interactions.

A notable example involves a cyclic octapeptide antagonist, LXZ2, which incorporates 3-(9-anthryl)-D-alanine. semanticscholar.orgmdpi.com This peptide was designed to target αvβ3 integrin, a cell surface receptor that is overexpressed on various tumor cells and is involved in tumor growth and angiogenesis. semanticscholar.orgmdpi.com The hydrophobic anthracene side chain of the D-alanine derivative contributes to the peptide's interaction with a hydrophobic pocket on the integrin receptor. semanticscholar.orgmdpi.com Studies have shown that the LXZ2 peptide exhibits a high binding affinity for αvβ3 integrin, making it a promising candidate for delivering conjugated anticancer drugs directly to tumors, thereby increasing therapeutic efficacy and potentially reducing side effects. semanticscholar.orgmdpi.com

| Peptide | Key Non-Natural Amino Acid | Target | Predicted Binding Affinity (Kd) | Potential Application |

|---|---|---|---|---|

| LXZ2 | 3-(9-anthryl)-D-alanine | αvβ3 Integrin | ≤ 0.5 µM | Targeted vehicle for cancer imaging and therapy mdpi.com |

| LXW64 | 3-(1-naphthyl)-D-alanine | αvβ3 Integrin | 0.25 µM | Targeted vehicle for cancer imaging and therapy mdpi.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, stability, and spectroscopic properties of Fmoc-3-(9-anthryl)-D-alanine. These calculations are foundational for understanding its reactivity and its utility as a fluorescent probe. chemimpex.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the electron distribution) of many-body systems. It is particularly useful for predicting the geometry, reactivity, and other properties of molecules. In the context of molecules similar to this compound, DFT has been used to elucidate preferred structural motifs and reaction energetics.

Studies on related Fmoc-amino acids, such as di-Fmoc-l-lysine, have utilized DFT to determine the most stable configurations for molecular dimers, which are the initial building blocks for self-assembly. acs.org These calculations indicate that parallel and helical stacking arrangements are the most energetically favorable motifs. acs.org This preference is driven by a combination of hydrogen bonding and π–π stacking interactions between the aromatic Fmoc groups. acs.org

Furthermore, DFT calculations have been applied to peptides containing the L-enantiomer, 3-(9-anthryl)-L-alanine, to investigate reaction mechanisms. For instance, in a study on π-clamp directed cysteine arylation, DFT was used to model the nucleophilic aromatic substitution energy pathway. google.com The calculations revealed that the presence of nearby aromatic rings, such as the anthryl group, could lower the activation energy for the formation of a key reaction intermediate (the Meisenheimer complex). google.com This suggests that the electronic properties of the anthryl group in this compound likely play a significant role in its chemical reactivity and its interactions within peptides.

Table 1: Representative DFT Findings on Related Fmoc-Amino Acid Systems

| System Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| di-Fmoc-l-lysine Dimer | DFT | Parallel and helical stackings are the most stable orientations for dimers. | acs.org |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. mpg.dearxiv.org It is a primary computational tool for predicting and interpreting the UV-Vis absorption and emission spectra of fluorescent molecules. mpg.deresearchgate.net Given that this compound is utilized as a fluorescent chromophore due to its anthracene (B1667546) moiety, TD-DFT is essential for understanding its photophysical properties. chemimpex.com

TD-DFT calculations can predict the wavelengths of maximum absorption and emission, which correspond to electronic transitions between the ground and excited states. For molecules with large aromatic systems like anthracene, these calculations can help assign the observed spectral peaks to specific electronic transitions (e.g., π → π* transitions). Studies on other complex organic dyes have shown that TD-DFT can accurately correlate the molecular structure with the observed color and fluorescence by calculating the absorption spectra. researchgate.net By applying TD-DFT to this compound, researchers can gain insight into how its conformation and local environment—such as its incorporation into a peptide or its aggregation state—affect its fluorescence properties. nih.gov

Molecular orbital (MO) analysis, typically performed as part of a DFT calculation, provides a detailed picture of the electronic transitions responsible for a molecule's spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity.

For this compound, the HOMO and LUMO are expected to be primarily localized on the extensive π-conjugated system of the anthracene and fluorenyl groups. The primary electronic transition observed in its UV-Vis and fluorescence spectra would correspond to the promotion of an electron from the HOMO to the LUMO. Analysis of these orbitals can reveal how different parts of the molecule (the anthracene, Fmoc, and amino acid components) contribute to the electronic transitions that give rise to its characteristic fluorescence.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational changes, intermolecular interactions, and the processes of self-organization. frontiersin.org

Simulations can track the torsional angles of the amino acid backbone and the side chain, revealing the most stable conformers and the energy barriers between them. This information is crucial for understanding the structure-activity relationship of peptides containing this residue. For example, a peptide (LXZ2) containing 3-(9-anthryl)-D-alanine was predicted to have a high binding affinity for αvβ3 integrin, and MD simulations could be used to understand the specific conformational dynamics that facilitate this strong interaction. mdpi.com

A key feature of Fmoc-functionalized amino acids is their ability to self-assemble into well-ordered nanostructures, such as fibers, ribbons, and hydrogels. acs.org MD simulations are an invaluable tool for elucidating the step-by-step molecular mechanisms that drive this assembly process. nih.gov

For related Fmoc-peptide systems, MD simulations have shown that self-assembly is typically initiated by the formation of small aggregates. frontiersin.orgmdpi.com The primary driving forces for this aggregation are noncovalent interactions, including:

π–π Stacking: Strong attractive interactions between the aromatic rings of the Fmoc groups and, in this case, the anthracene moieties. acs.org

Hydrogen Bonding: Formation of intermolecular hydrogen bonds between the amide groups and carboxylic acid termini of the amino acid components. acs.org

Hydrophobic Effect: In aqueous environments, the hydrophobic aromatic groups are driven together to minimize their contact with water. acs.org

MD simulations can model the spontaneous organization of randomly dispersed molecules into ordered fibers, revealing the critical nuclei for aggregation and the pathways of fibril growth. nih.govfrontiersin.org Studies on the self-assembly of diphenylalanine, for instance, have used MD to model the formation of helical nanotubes from linear peptide sequences. mdpi.com Similar simulations for this compound would provide a molecular-level movie of how individual molecules come together, first forming dimers and small oligomers, and then growing into the extended fibrous networks observed experimentally. acs.org

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (2R)-3-(9-anthryl)-2-[(fluoren-9-ylmethoxy)carbonylamino]propanoic acid |

| di-Fmoc-l-lysine | (2S)-2,6-bis[((9H-fluoren-9-yl)methoxy)carbonylamino]hexanoic acid |

| 3-(9-anthryl)-L-alanine | (2S)-2-amino-3-(anthracen-9-yl)propanoic acid |

| Diphenylalanine | N-phenylalanyl-phenylalanine |

| Meisenheimer complex | A charge-delocalized intermediate in nucleophilic aromatic substitution reactions |

Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and its protein target, providing insights into binding affinity and mechanism.

This compound is utilized as a building block for creating peptide-based molecules that target specific proteins. chemimpex.com A notable example is its incorporation into cyclic RGD peptides designed to target integrins, which are cell surface receptors involved in cell adhesion and signaling.

In a computational study, a cyclic peptide analog containing 3-(9-anthryl)-D-alanine, named LXZ2, was identified through in silico screening as a potent antagonist for αvβ3 integrin. nih.gov Docking simulations using AutoDock Vina were performed to model the interaction between LXZ2 and the metal ion-dependent adhesion site (MIDAS) of the integrin. nih.gov The results predicted a high binding affinity, suggesting that the bulky, hydrophobic, and aromatic nature of the anthryl group is crucial for this interaction. nih.gov The anthryl moiety of the D-alanine residue fits into a hydrophobic pocket on the integrin surface, contributing significantly to the binding energy. nih.govmdpi.com This interaction highlights the importance of hydrophobicity and aromaticity for potent binding to this class of receptors. nih.gov

Table 2: Predicted Binding Affinity of a 3-(9-anthryl)-D-alanine-Containing Peptide (LXZ2) with αvβ3 Integrin

| Ligand | Target Protein | Computational Method | Predicted Binding Free Energy (kcal/mol) | Predicted Equilibrium Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|---|

| LXZ2 | αvβ3 Integrin | AutoDock Vina | Not explicitly stated for LXZ2 alone | ≤ 0.5 µM | nih.gov |

Note: The study predicted a Kd comparable to the lead compound LXW64 (0.25 µM), indicating high affinity. nih.gov

The distinct stereochemistry of this compound allows it to participate in specific molecular recognition events, a cornerstone of host-guest chemistry. This is particularly relevant for chiral separations and the development of enantioselective sensors.

The chiral recognition of Fmoc-amino acids is often achieved using chiral selectors, which act as hosts. sigmaaldrich.comoup.com Macrocyclic compounds like cyclodextrins are effective hosts for the enantioselective separation of Fmoc-amino acids by capillary electrophoresis or HPLC. oup.com The mechanism involves the formation of transient diastereomeric complexes between the host (chiral selector) and the guest (this compound enantiomers). The hydrophobic Fmoc and anthryl groups can be included within the cavity of the cyclodextrin (B1172386), while the chiral center and carboxylate group interact with the rim of the host molecule. oup.com Differences in the stability of these diastereomeric host-guest complexes lead to their separation. sigmaaldrich.com

Another approach involves chiral solvating agents (CSAs) in NMR spectroscopy. researchgate.net While not specifically detailed for this compound, agents like 1-(9-anthryl)-2,2,2-trifluoroethanol are used to create a chiral environment that induces distinguishable NMR signals for enantiomers. researchgate.net The recognition mechanism is based on the formation of diastereomeric solvates through interactions such as hydrogen bonding and π-π stacking between the CSA (host) and the chiral analyte (guest). researchgate.net

Table 3: Principles of Chiral Recognition for Fmoc-Amino Acids

| Host System | Technique | Primary Interaction Mechanism | Key Molecular Groups Involved |

|---|---|---|---|

| Cyclodextrins | HPLC, CE | Inclusion complexation | Hydrophobic Fmoc and anthryl groups in the cavity; chiral center and carboxylate at the rim. oup.com |

| Chiral Solvating Agents (CSAs) | NMR Spectroscopy | Formation of diastereomeric solvates | π-π stacking (anthryl/fluorenyl groups), hydrogen bonding (carboxyl/amino groups). researchgate.net |

| Pirkle-type Chiral Stationary Phases | HPLC | Multiple interactions | π-π interactions, hydrogen bonding, dipole-dipole stacking. scispace.com |

Analytical Applications and Detection Methodologies

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of Fmoc-protected amino acids, providing powerful tools for both purity determination and the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for assessing the chemical and enantiomeric purity of Fmoc-3-(9-anthryl)-D-alanine. phenomenex.com The versatility of HPLC allows for distinct methodologies tailored to either general purity checks or specific chiral separations.